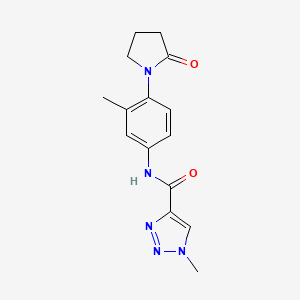

![molecular formula C9H8BrN3O2 B2458862 Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate CAS No. 2059932-43-1](/img/structure/B2458862.png)

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

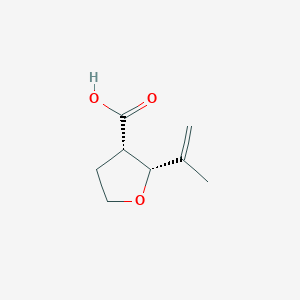

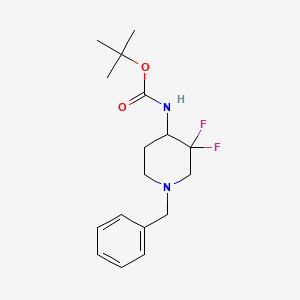

“Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a chemical compound with the molecular formula C9H8BrN3O2 . It is a light yellow to yellow powder or crystal .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives, such as “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate”, often involves the oxidative cyclization of N-(2-pyridyl)amidines . Various oxidizers can be used for this purpose, including NaOCl, Pb(OAc)4, MnO2, PIFA (PhI(OCOCF3)2), and I2/KI .Molecular Structure Analysis

The molecular structure of “Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” can be represented by the SMILES string "Nc1nc2c(Br)cccn2n1" . This indicates that the compound contains a bromine atom attached to a pyridine ring, which is further connected to a triazole ring .Physical And Chemical Properties Analysis

“Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate” is a solid at room temperature . It has a molecular weight of 270.09 .Aplicaciones Científicas De Investigación

Synthesis Methodology

1,2,4-triazolo[1,5-a]pyridines can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .

Medicinal and Pharmaceutical Applications

1,2,4-triazolo[1,5-a]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Material Science Applications

These types of compounds have various applications in the material sciences fields as well .

Antimicrobial Applications

Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial , antifungal , anticancer , antioxidant , antiviral , anti-inflammatory , analgesic , antiepileptic , antihypertensive , antidepressant , antidiabetic , antianxiety and antitubercular .

Commercially Available Drugs

The commercially available triazole-containing drugs are fluconazole , voriconazole (antifungal), trazodone , nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

Antimicrobial Potential of Substituted 1,2,4-Triazole Analogues

Along with the therapeutic importance of triazole derivatives as confirmed in the literature, it was decided to synthesize and study their antimicrobial , antioxidant and antiviral potential of substituted 1,2,4-triazole analogues .

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-3-6(10)4-13-8(7)11-5-12-13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNVFGHMUTYTMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN2C1=NC=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

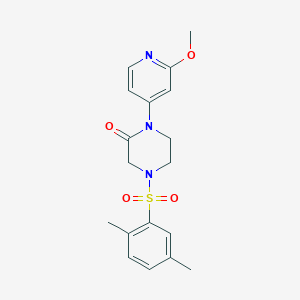

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2458785.png)

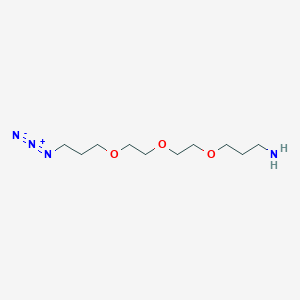

![N-[4-(tert-butyl)-2,6-dimethylphenyl]-2-chloroacetamide](/img/structure/B2458797.png)

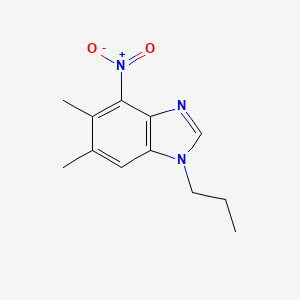

![1-(3-chloro-4-methylphenyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2458801.png)

![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate dihydrochloride](/img/structure/B2458802.png)